2-Amino-1-(2,3-dimethoxyphenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds is discussed in the provided papers. For instance, the synthesis of 4-hydroxyindoline and 4-aminoindoline is achieved by heating 2-(2,6-diaminophenyl)ethanol in aqueous phosphoric or sulfuric acid, respectively . Although this does not directly describe the synthesis of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, it provides insight into the types of reactions that amino-phenyl-ethanol compounds can undergo, such as heating in acidic conditions to induce ring closure and formation of indoles.
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol would include an aromatic ring with electron-donating methoxy groups, which could influence the reactivity of the compound. The presence of both amino and hydroxy functional groups would allow for potential interactions such as hydrogen bonding or further chemical modifications.
Chemical Reactions Analysis
While the specific chemical reactions of 2-Amino-1-(2,3-dimethoxyphenyl)ethanol are not detailed in the provided papers, the synthesis of similar compounds suggests that it could undergo reactions typical of amino alcohols and methoxy-substituted aromatics. For example, the amino group could be involved in the formation of amides or Schiff bases, while the methoxy groups could participate in demethylation or O-alkylation reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Novel Compounds : 2-Amino-1-(2,3-dimethoxyphenyl)ethanol is used in the synthesis of new chemical compounds with potential biological activity. For example, it's utilized in the synthesis of pyrrolo[2,3-b]pyridine scaffolds, which are studied for their biological properties (Sroor, 2019).
Kinetics and Mechanisms in Chemical Reactions : Research has focused on understanding the kinetics and mechanisms of reactions involving 2-Amino-1-(2,3-dimethoxyphenyl)ethanol. For instance, studies on its oxidation by chlorine dioxide offer insights into reaction mechanisms and environmental implications in the bleaching of pulp (Nie et al., 2014).
Pharmacological Applications : Compounds structurally similar to 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, like 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol, have been studied for their potential as anticancer agents. These compounds can induce apoptosis and modulate protein expression in cancer cells, suggesting their application in cancer therapy (Wu et al., 2004).
Material Science and Photophysics : Investigations into the photochemical properties of compounds related to 2-Amino-1-(2,3-dimethoxyphenyl)ethanol, such as 3-Aminoxanthene-9-one, have implications for the development of materials with specific optical properties, potentially useful in devices like second harmonic generators (Terao et al., 1993).
Environmental Applications : Research on the oxidation reactions of similar compounds, such as 1-(3,4-dimethoxyphenyl)ethanol with performic acid, contributes to understanding the pathways and kinetics of chemical reactions important in environmental processes, like lignin degradation (Li et al., 2013).
Polymer Synthesis : The use of aminoalcohols in organocatalyzed ring-opening polymerization, where compounds like 2-(methyl amino)ethanol serve as initiators, highlights the role of these molecules in the synthesis of polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).
Thermodynamic Studies : Investigations into the thermodynamics of solutions containing compounds like 2-Amino-1-(2,3-dimethoxyphenyl)ethanol contribute to a deeper understanding of their physical properties, which is vital in various industrial applications (Verevkin et al., 2011).
properties
IUPAC Name |
2-amino-1-(2,3-dimethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(12)6-11)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVQQUOJVHRFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443039 | |
Record name | 2-amino-1-(2,3-dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,3-dimethoxyphenyl)ethanol | |
CAS RN |
17055-25-3 | |
Record name | 2-amino-1-(2,3-dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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